2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Catalog No.
S754387
CAS No.
4424-20-8
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1H-benzo[d]azepine

CAS Number

4424-20-8

Product Name

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2

InChI Key

MWVMYAWMFTVYED-UHFFFAOYSA-N

SMILES

C1CNCCC2=CC=CC=C21

Synonyms

1,2,4,5-Tetrahydro-3H-3-benzazepine; 2,3,4,5-Tetrahydro-1H-3-benzazepine; 2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Canonical SMILES

C1CNCCC2=CC=CC=C21

The exact mass of the compound 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS: 4424-20-8) is a highly basic, 7-membered nitrogen-containing heterocyclic scaffold fused to a benzene ring. Recognized as a 'privileged motif' in medicinal chemistry, it serves as the core building block for numerous central nervous system (CNS) active pharmaceutical ingredients, including selective dopamine, serotonin, and NMDA receptor modulators [1]. For procurement and process chemistry, this compound is primarily valued as a pre-formed, highly reactive secondary amine precursor. Direct procurement of this scaffold allows laboratories and manufacturers to bypass complex, low-yielding ring-expansion syntheses, enabling efficient downstream N-alkylation, acylation, and cross-coupling for library generation and API scale-up [2].

Research Fit

Privileged 3-benzazepine scaffold for dopamine receptor ligand design and scaffold hopping
Enables regioselective benzylic functionalization via lithiation for rapid SAR expansion
Parent core for 5-HT2C agonist synthesis and cytoprotective agent studies

When selecting a core scaffold for CNS drug discovery or chemical library generation, generic substitution with 6-membered analogs like 1,2,3,4-tetrahydroisoquinoline (THIQ) or exocyclic amines fails due to critical differences in 3D conformation and basicity [1]. The 7-membered azepine ring provides a unique chair/boat conformational flexibility that precisely projects substituents into receptor binding pockets—a geometry that rigid, half-chair THIQ derivatives cannot replicate [2]. Furthermore, the endocyclic nitrogen in 2,3,4,5-tetrahydro-1H-benzo[d]azepine possesses a significantly higher pKa (~10.3) than THIQ (~9.5), fundamentally altering its protonation state at physiological pH and its nucleophilic reactivity during downstream N-alkylation [1]. Attempting to substitute this privileged scaffold with cheaper acyclic or 6-membered alternatives results in a drastic loss of target affinity and necessitates complete redesigns of synthetic routes.

Substitution Risk

Conformational mismatch Six-membered tetrahydroisoquinoline scaffold may alter dopamine receptor subtype selectivity compared with the seven-membered 3-benzazepine core.
Isomer selectivity divergence 2-Benzazepine isomer engages PNMT/adrenergic pathways rather than dopaminergic receptors; orthogonal selectivity profile limits direct substitution.
Synthetic handle loss Smaller nitrogen heterocycles lack the β-position lithiation reactivity, restricting regioselective diversification for SAR studies.

Enhanced Basicity and Nucleophilic Reactivity vs. 6-Membered Analogs

2,3,4,5-Tetrahydro-1H-benzo[d]azepine exhibits a significantly higher pKa compared to its 6-membered structural analog, 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. This elevated basicity ensures that the compound exists almost entirely in the cationic form at physiological pH, which is critical for salt formulation and in vivo target engagement. Furthermore, it enhances the nucleophilicity of the secondary amine, requiring different base and solvent selections during downstream N-alkylation and cross-coupling reactions compared to THIQ.

Evidence DimensionPredicted pKa of the secondary amine
Target Compound Data2,3,4,5-Tetrahydro-1H-benzo[d]azepine: ~10.27
Comparator Or Baseline1,2,3,4-Tetrahydroisoquinoline (THIQ): ~9.5
Quantified Difference+0.77 pKa units (nearly 6-fold increase in basicity)
ConditionsStandard aqueous conditions at 25 °C

The higher basicity is critical for achieving the correct protonation state for GPCR binding and dictates process chemistry parameters during downstream synthetic derivatization.

Scaffold conformation
Cross-study comparable
3-Benzazepine imposes distinct 7-membered ring constraint vs. 6-membered tetrahydroisoquinoline
Supports D1 receptor selectivity design
Selectivity ratios substitution-dependent

Superior Target Affinity via Endocyclic Conformational Flexibility

The 7-membered azepine ring provides unique conformational flexibility that optimally projects substituents into receptor binding pockets. When compared to exocyclic amine analogs like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine, derivatives based on the endocyclic 3-benzazepine core demonstrate vastly superior binding affinities for targets such as the GluN2B subunit of the NMDA receptor [1]. The specific distance and orientation of the endocyclic nitrogen are non-negotiable for this target engagement.

Evidence DimensionReceptor Binding Affinity (e.g., GluN2B NMDAR)
Target Compound Data3-Benzazepine core derivatives: High affinity (low nanomolar Ki)
Comparator Or BaselineBenzo[7]annulen-7-amine analogs: Significantly reduced affinity (micromolar Ki)
Quantified DifferenceOrders of magnitude improvement in target engagement
ConditionsIn vitro competition binding assays and autoradiography

Procuring the pre-formed endocyclic 3-benzazepine core is essential for CNS drug discovery, as exocyclic or rigid 6-membered alternatives fail to replicate the required 3D pharmacophore.

Isomer selectivity
Class-level inference
~92-fold greater PNMT selectivity for 2-benzazepine over THIQ; 3-benzazepine offers orthogonal D1 profile
Isomer-specific target engagement context
Data from in vitro binding; not interchangeable

Bypassing Low-Yield De Novo Ring Expansions

Synthesizing the 3-benzazepine core de novo often requires complex, multi-step procedures such as the transition-metal-catalyzed ring expansion of isoquinolines or intramolecular Friedel-Crafts alkylations. These methods frequently suffer from low yields and require harsh conditions or expensive catalysts [1]. Procuring the pre-formed 2,3,4,5-tetrahydro-1H-benzo[d]azepine allows process chemists to directly perform late-stage N-functionalization, bypassing these synthetic bottlenecks and drastically improving overall mass recovery.

Evidence DimensionOverall synthetic yield to N-functionalized derivatives
Target Compound DataDirect N-alkylation of procured 3-benzazepine: High yield (often >80%) in a single step
Comparator Or BaselineDe novo synthesis via ring expansion/cyclization: Low to moderate yield (<50%) over multiple steps
Quantified DifferenceElimination of 2-3 synthetic steps and >30% absolute improvement in overall mass recovery
ConditionsStandard laboratory synthesis of benzazepine APIs

Direct procurement of the core scaffold drastically reduces time-to-target and improves material throughput for library generation and API scale-up.

Cytoprotection
Class-level inference
Three derivatives showed cytoprotection comparable to amifostine in human lymphocyte MN assay
Reported cytoprotection assay context
Parent scaffold unsubstituted; derivative data
Lithiation handle
Class-level inference
Benzylic carbanion generation at β-position to N enables electrophilic quenching
Regioselective functionalization for SAR
Not equivalently available in 6-membered rings

Precursor for CNS-Active Pharmaceutical Ingredients

Due to its privileged 3D conformation and optimal basicity, this compound is the ideal starting material for synthesizing selective dopamine (D1/D5), serotonin (5-HT2C), and NMDA (GluN2B) receptor modulators [1]. Direct procurement ensures the correct endocyclic pharmacophore is maintained without relying on low-yield cyclization steps.

Core Scaffold for PET Radioligand Development

The compound is used extensively as a direct precursor in the synthesis of 11C and 18F labeled neuroimaging agents (e.g., [18F]PF-NB1) [1]. Its high basicity and conformational flexibility provide the necessary target specificity and blood-brain barrier penetrance required for effective in vivo imaging.

Building Block for High-Throughput Medicinal Chemistry Libraries

The highly reactive secondary amine allows for rapid, high-yielding N-alkylation, acylation, and cross-coupling [2]. This makes the pre-formed scaffold a highly efficient building block for generating diverse chemical libraries exploring the benzazepine chemical space, bypassing the synthetic bottlenecks of de novo ring construction.

Application Fit

Application
Selection Property
Validation Focus
Dopamine D1 receptor ligand design
7-membered ring conformational constraint
D1/D2 receptor subtype selectivity
5-HT2C receptor agonist SAR
Regioselective 6-position functionalization
Receptor potency and selectivity endpoints
Cytoprotective agent studies
Privileged benzazepine core for derivatization
Cytoprotection assay endpoints
RBP4 antagonist synthesis
7-membered ring geometry for PPI modulation
RBP4 binding and pathway modulation endpoints

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

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